

# Preclinical Safety and Toxicology of Gadovist™ (Gadobutrol): An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gadovist**

Cat. No.: **B1197821**

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## Abstract

**Gadovist™** (gadobutrol) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI). Its molecular structure is designed to ensure high kinetic and thermodynamic stability, minimizing the release of potentially toxic free gadolinium ( $\text{Gd}^{3+}$ ) ions. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of gadobutrol, drawing from a range of non-clinical studies. The document details findings from acute and repeated-dose toxicity, reproductive and developmental toxicity, genotoxicity, and carcinogenicity assessments. Experimental protocols for key studies are described, and quantitative data are summarized in tabular format for clarity and comparative analysis. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological assessment of gadobutrol.

## Introduction

The diagnostic efficacy of gadolinium-based contrast agents is intrinsically linked to their safety profile. The primary safety concern associated with GBCAs is the potential for *in vivo* dissociation of the gadolinium ion from its chelating ligand. Free  $\text{Gd}^{3+}$  can interfere with various biological processes and has been associated with conditions such as Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment. Gadobutrol's macrocyclic structure provides a high level of stability, which is a key factor in its favorable safety profile. This guide

delves into the extensive preclinical investigations that have characterized the toxicological properties of gadobutrol.

## Acute Toxicity

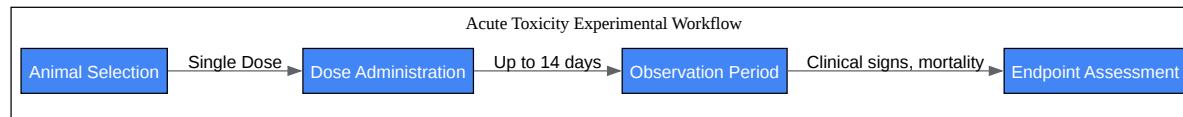
Single-dose toxicity studies have been conducted in various animal species to determine the acute lethal dose (LD50) of gadobutrol. These studies indicate a high safety margin between the standard clinical dose (0.1 mmol/kg body weight) and the doses at which lethality is observed.[1][2]

### Data Presentation: Acute Toxicity

Species	Strain	Route of Administration	LD50 (mmol/kg)	Reference
Mouse	Han:NMRI (SPF)	Intravenous (iv)	> 25	[2]
Oral	> 25	[2]		
Rat	Han:Wistar (SPF)	Intravenous (iv)	> 20	[2]
Oral	> 20	[2]		
Rat (weanlings)	Han:Wistar (SPF)	Intravenous (iv)	> 15	
Dog	Beagle	Intravenous (iv)	> 6	

### Experimental Protocols: Acute Toxicity Study

A standardized acute toxicity study protocol involves the administration of a single dose of gadobutrol to rodents.



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### Acute Toxicity Study Workflow

The study typically includes multiple dose groups and a control group. Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days post-administration. The LD50 is then calculated using appropriate statistical methods.

## Repeated-Dose Toxicity

Subchronic toxicity studies in both rats and dogs have been performed to evaluate the effects of repeated daily administration of gadobutrol over a period of 4 weeks. The primary finding in these studies was vacuolization of the renal tubular epithelium, a known class effect for GBCAs, which occurred without a concomitant impact on kidney function.[\[1\]](#)

### Data Presentation: Repeated-Dose Toxicity

Species	Duration	Route of Administration	NOAEL (mmol/kg/day)	Key Findings	Reference
Rat	4 weeks	Intravenous	1.2 (male) / 1.2 (female)	Vacuolization of renal tubular epithelium	<a href="#">[1]</a>
Dog	4 weeks	Intravenous	1.0 (male) / 1.0 (female)	Vacuolization of renal tubular epithelium	<a href="#">[1]</a>

NOAEL: No Observed Adverse Effect Level

## Experimental Protocols: Repeated-Dose Toxicity Study

In a typical 4-week repeated-dose toxicity study, gadobutrol is administered intravenously to rats and dogs on a daily basis.



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#### *Repeated-Dose Toxicity Study Workflow*

Multiple dose groups, including a high dose, a low dose, and a control group, are utilized. Throughout the study, animals are monitored for clinical signs, body weight changes, and food consumption. At the end of the treatment period, blood and urine samples are collected for hematological, clinical chemistry, and urinalysis assessments. A comprehensive histopathological examination of organs and tissues is also performed.

## Reproductive and Developmental Toxicity

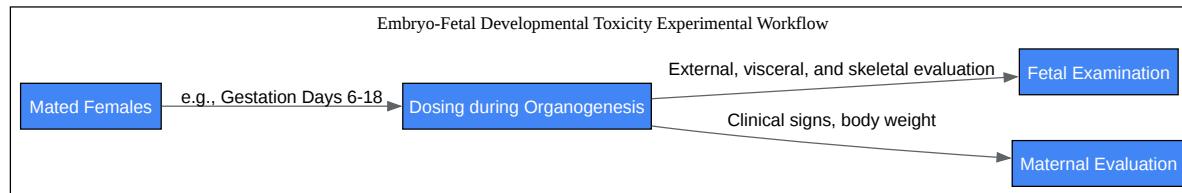
The potential effects of gadobutrol on fertility, embryo-fetal development, and pre- and postnatal development have been investigated in rats, rabbits, and monkeys. While gadobutrol was not found to be teratogenic, repeated high doses did lead to a retardation of embryonal development and an increase in embryolethality.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## Data Presentation: Reproductive and Developmental Toxicity

Study Type	Species	Dosing Period	NOAEL (mmol/kg/day)	Findings at Higher Doses	Reference
Fertility and Early Embryonic Development	Rat	Premating and early gestation	Not specified	No impairment of fertility	[3]
Embryo-Fetal Development	Rat	Gestation Days 6-17	2.5	Retardation of embryonal development, increased embryolethality	[3][4]
Embryo-Fetal Development	Rabbit	Gestation Days 6-18	2.5	Retardation of embryonal development, increased embryolethality	[3][4]
Embryo-Fetal Development	Monkey	Gestation Days 20-50	2.5	Increased embryolethality	[3]

## Experimental Protocols: Embryo-Fetal Developmental Toxicity Study

This study design aims to assess the potential adverse effects of a substance on the developing fetus when administered to the pregnant female during the period of organogenesis.



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#### *Embryo-Fetal Developmental Toxicity Study Workflow*

Pregnant animals are dosed daily during the critical period of organ formation. Dams are monitored for signs of toxicity. Near the end of gestation, the fetuses are delivered by caesarean section and examined for any external, visceral, and skeletal abnormalities.

## Genotoxicity

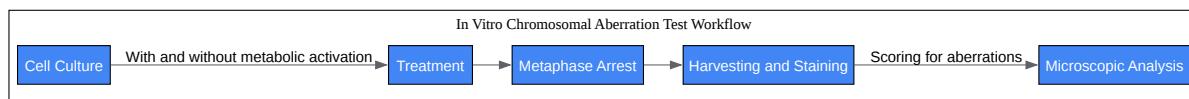
A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of gadobutrol. The collective evidence from conventional studies indicates that gadobutrol does not pose a genotoxic hazard for humans.<sup>[1]</sup> However, some in vitro studies using high concentrations have reported potential genotoxic effects, such as increased chromosomal aberrations and DNA damage in the comet assay.<sup>[5]</sup>

## Data Presentation: Genotoxicity Assays

Assay Type	System	Result	Reference
Bacterial Reverse Mutation Assay (Ames test)	S. typhimurium, E. coli	Negative	
In vitro Chromosomal Aberration Test	Human Lymphocytes	Negative in standard assays; some positive findings at high concentrations in other studies	[3]
In vitro Mammalian Cell Gene Mutation Test (HPRT)	Chinese Hamster V79 Cells	Negative	
In vivo Micronucleus Test	Mouse Bone Marrow	Negative	[3]

## Experimental Protocols: In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal damage in cultured mammalian cells.



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### *In Vitro Chromosomal Aberration Test Workflow*

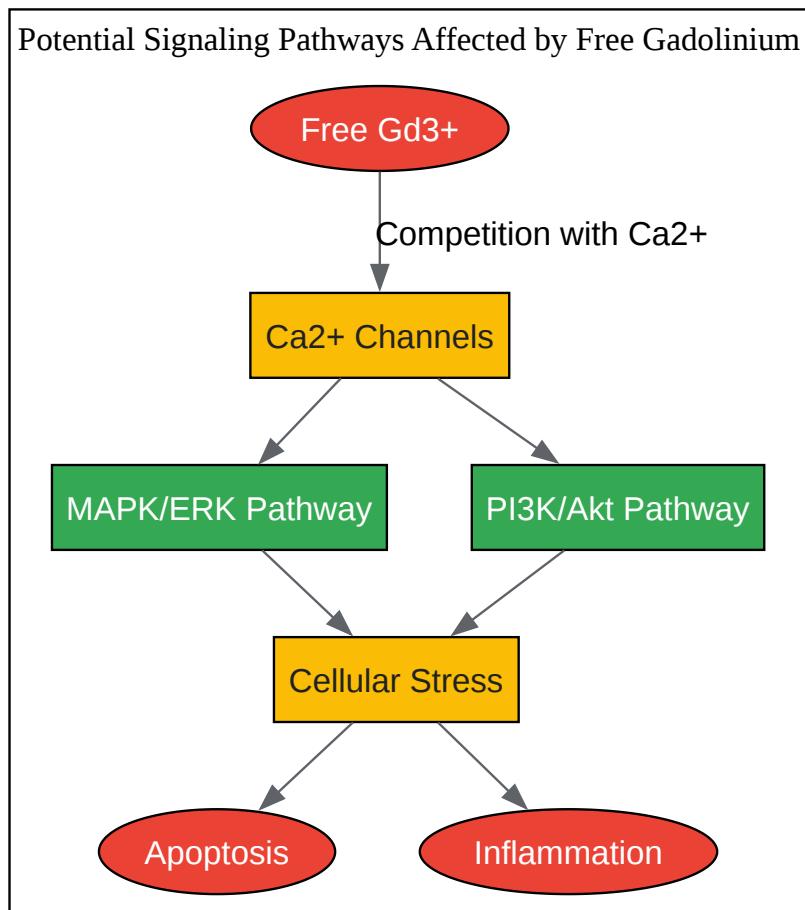
Human peripheral blood lymphocytes are cultured and treated with various concentrations of gadobutrol, both with and without an external metabolic activation system (S9 mix). After a suitable treatment period, the cells are treated with a metaphase-arresting agent, harvested, and stained. The chromosomes are then examined microscopically for structural aberrations.

## Carcinogenicity

Long-term carcinogenicity studies have not been performed with gadobutrol. This is in line with regulatory guidelines for diagnostic agents that are intended for single or infrequent use and have not shown evidence of genotoxicity.

## Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for gadolinium-based contrast agents is the release of free  $\text{Gd}^{3+}$  ions. The high stability of the macrocyclic chelate in gadobutrol significantly minimizes this risk. However, should free gadolinium be released, it can interfere with cellular processes by competing with calcium ions ( $\text{Ca}^{2+}$ ) and affecting various signaling pathways.



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*Potential Signaling Pathways Affected by Free  $\text{Gd}^{3+}$*

Studies have suggested that free gadolinium can impact signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. These pathways are crucial for regulating cell proliferation, survival, and inflammation. Disruption of these pathways can lead to cellular stress and apoptosis.

## Conclusion

The comprehensive preclinical safety evaluation of **Gadovist™** (gadobutrol) has demonstrated a favorable toxicology profile. The high stability of the macrocyclic chelate minimizes the release of free gadolinium, which is the primary driver of toxicity for this class of compounds. Acute and repeated-dose toxicity studies have established high safety margins. While reproductive toxicity was observed at high, maternally toxic doses, gadobutrol was not found to be teratogenic. The weight of evidence from a standard battery of genotoxicity tests indicates a lack of genotoxic potential. The overall preclinical data support the safe clinical use of **Gadovist™** for its approved indications in diagnostic imaging. Continuous monitoring and further research are essential to ensure the long-term safety of all contrast agents.

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- To cite this document: BenchChem. [Preclinical Safety and Toxicology of Gadovist™ (Gadobutrol): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197821#preclinical-safety-and-toxicology-of-gadovist>]

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